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Compound of Interest

Compound Name: 2-Piperidinemethanol

Cat. No.: B146044

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
essential for the characterization of 2-piperidinemethanol. It includes detailed experimental
protocols for key analytical techniques and a summary of its synthetic pathway, presented to
support researchers in pharmaceutical development and chemical synthesis.

Spectroscopic Data for Characterization

The structural elucidation and confirmation of 2-piperidinemethanol rely on a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,
Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The
guantitative data obtained from these methods are summarized in the tables below.

'H NMR Spectral Data

Proton NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen atoms in the molecule.
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
3.60 m -CH(2)-
-CH20H
3.53 dd J=10.7,3.7 _ _
(diastereotopic H)
-CH20H
3.38 dd J=10.7,8.3 ] )
(diastereotopic H)
3.07 m -CH2-N-
2.63 m -CH2-N-
-CHa2- (ring protons at
1.1-1.8 m > (ring p
C3, C4, Cb)
-NH, -OH
brs

(exchangeable)

Note: The chemical shifts of the N-H and O-H protons are variable and depend on solvent,
concentration, and temperature. These peaks can be confirmed by D20 exchange.

13C NMR Spectral Data

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon
atoms and their electronic environments.

Chemical Shift (6) ppm Assignment
~65 -CH20H

~55 -CH(2)-

~46 -CH2(6)-

~26 -CH2(3)-

~25 -CH2(5)-

~24 -CH2(4)-
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FT-IR Spectral Data

Infrared spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies.

Wavenumber (cm—?) Intensity Assignment

O-H stretch (alcohol), N-H

3300-3500 Strong, Broad ]
stretch (secondary amine)
2850-2950 Strong C-H stretch (aliphatic)
1440-1480 Medium C-H bend (CHz)
C-O stretch (primary alcohol),
1000-1260 Strong

C-N stretch (amine)

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, aiding in its identification. The data presented here is from Electron lonization
(El) mass spectrometry.[1]

m/z Relative Intensity (%) Proposed Fragment
115 ~5 [M]* (Molecular lon)
114 ~20 [M-H]*+

98 ~15 [M-NHs]*

84 100 [M-CH20H]*

70 ~30 [CsHao0]*

56 ~40 [CaHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of 2-piperidinemethanol is dissolved in
approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (6 0.0 ppm).

1H NMR Spectroscopy: The *H NMR spectrum is recorded on a 400 MHz spectrometer. Key
acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. For confirmation of exchangeable protons (NH and OH), a few
drops of deuterium oxide (D20) are added to the NMR tube, the sample is shaken, and the
spectrum is re-acquired; the signals corresponding to the NH and OH protons will disappear or
significantly decrease in intensity.

13C NMR Spectroscopy: The 3C NMR spectrum is recorded on a 100 MHz spectrometer with
proton decoupling. A sufficient number of scans are acquired to obtain a good signal-to-noise
ratio, typically requiring a longer acquisition time than *H NMR.

FT-IR Spectroscopy

Sample Preparation: For solid samples of 2-piperidinemethanol, the KBr pellet method is
commonly employed. A small amount of the sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is
then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can
be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt
plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm~1. A
background spectrum of the pure KBr pellet or the blank salt plate is recorded first and
automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically via direct injection or after separation by gas chromatography (GC-MS). For electron
lonization (El), the sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV) in the ion source, leading to the formation of the molecular ion and various
fragment ions.
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Mass Analysis and Detection: The resulting ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A
detector then records the abundance of each ion.

Synthesis and Characterization Workflow

2-Piperidinemethanol is a valuable synthetic intermediate.[2] A common synthetic route
involves the reduction of 2-pyridinecarboxaldehyde or the hydrogenation of 2-picoline
derivatives.[3][4] The general workflow for its synthesis and subsequent characterization is
outlined below.
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Synthesis and Characterization of 2-Piperidinemethanol

Starting Material

(e.g., 2-Picoline)

Oxidation

:

Rearrangement
(e.g., with Acetic Anhydride)

:

Hydrolysis

2-Pyridinemethanol

Catalytic Hydrogenation
(e.g., H2/Pd/C or PtO2)

2-Piperidinemethanol

(Crude Product)

Purification
(e.g., Distillation or Crystallization)

Pure 2-Piperidinemethanol

Spectroscopic Characterization

NMR

(*H, 3C) FT-IR Mass Spectrometry

Click to download full resolution via product page

Caption: Synthetic and analytical workflow for 2-piperidinemethanol.
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This diagram illustrates a common pathway for the synthesis of 2-piperidinemethanol from 2-
picoline, followed by purification and comprehensive spectroscopic characterization to confirm
the structure and purity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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